3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid
CAS No.: 1131594-71-2
Cat. No.: VC18663418
Molecular Formula: C14H19BrN2O2
Molecular Weight: 327.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131594-71-2 |
|---|---|
| Molecular Formula | C14H19BrN2O2 |
| Molecular Weight | 327.22 g/mol |
| IUPAC Name | 3-bromo-4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C14H19BrN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) |
| Standard InChI Key | MLNAQLMZYHHQCK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a benzoic acid backbone substituted at the 3-position with a bromine atom and at the 4-position with a (4-ethylpiperazin-1-yl)methyl group. The piperazine ring introduces a nitrogen-rich heterocycle, enhancing the molecule's capacity for hydrogen bonding and ionic interactions. Key structural features include:
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IUPAC Name: 3-Bromo-4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
The spatial arrangement of substituents distinguishes it from positional isomers such as 4-bromo-3-[(4-ethylpiperazin-1-yl)methyl]benzoic acid (CAS 2137787-37-0) , where bromine and the piperazine group occupy swapped positions on the aromatic ring.
Spectroscopic and Computational Data
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InChI Key: Computed descriptors for analogous compounds suggest unique identifiers such as , though variations exist due to substituent positioning.
Synthesis and Manufacturing
Optimization Challenges
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Regioselectivity: Competing reactions may produce positional isomers, necessitating chromatographic purification .
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Stability: The carboxylic acid group requires protection (e.g., methyl ester formation) during bromination to prevent side reactions.
Physicochemical Properties
Thermal and Solubility Profiles
Spectroscopic Characterization
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NMR: NMR spectra of analogs show peaks for piperazine protons (δ 2.4–3.1 ppm), aromatic protons (δ 7.2–8.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .
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IR: Strong absorption bands at ~1700 cm (C=O stretch) and ~2500 cm (O-H stretch) .
Chemical Reactivity
Functional Group Transformations
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Carboxylic Acid Derivatives:
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Nucleophilic Substitution:
Bromine at the 3-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under SNAr conditions.
Stability Considerations
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Photodegradation: Brominated aromatics may undergo debromination under UV light .
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Hydrolysis: The piperazine moiety is stable in acidic conditions but may degrade in strong bases .
Biological Activity and Applications
Hypothesized Mechanisms
Structural analogs exhibit activity against microbial targets (e.g., Mycobacterium tuberculosis MmpL3) . The piperazine group may enhance membrane permeability, while the bromine atom could modulate electronic interactions with biological receptors .
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